

A Technical Guide to the Spectral Analysis of Methyl D-cysteinate Hydrochloride

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Compound of Interest

Compound Name: Methyl D-cysteinate hydrochloride

Cat. No.: B15598826

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This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **Methyl D-cysteinate hydrochloride**. It is designed for researchers, scientists, and professionals in drug development, offering a centralized resource for the spectral characterization of this compound. Detailed experimental protocols and a visual workflow for spectral analysis are included to facilitate accurate and reproducible research.

Spectral Data

The following sections present the key spectral data for **Methyl D-cysteinate hydrochloride**, summarized in tabular format for clarity and ease of comparison.

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. The ^1H and ^{13}C NMR spectra of **Methyl D-cysteinate hydrochloride** provide characteristic signals corresponding to the different nuclei in the molecule. The data presented here is for the L-enantiomer, L-Cysteine methyl ester hydrochloride, which is expected to be identical to the D-enantiomer.^{[1][2]}

Table 1: ^1H NMR Spectral Data for Methyl Cysteinate Hydrochloride (in D_2O)^[3]

Chemical Shift (ppm)	Multiplicity	Assignment
4.453	t	α -CH
3.871	s	-OCH ₃
3.18	dd	β -CH ₂
3.15	dd	β -CH ₂

Table 2: ¹³C NMR Spectral Data for L-Cysteine Methyl Ester Hydrochloride[1]

Chemical Shift (ppm)	Assignment
170.5	C=O (ester)
54.5	α -CH
53.0	-OCH ₃
25.5	β -CH ₂

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for D-Cysteine Methyl Ester Hydrochloride[4][5]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Strong, Broad	N-H stretch (amine hydrochloride)
~2950	Medium	C-H stretch (aliphatic)
~2570	Weak	S-H stretch
~1740	Strong	C=O stretch (ester)
~1580	Medium	N-H bend (amine)
~1230	Strong	C-O stretch (ester)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Table 4: Mass Spectrometry Data for L-Cysteine Methyl Ester Hydrochloride[3]

m/z	Relative Intensity (%)	Assignment
135	2.5	[M] ⁺ (Molecular ion of the free base)
88	60.1	[M - COOCH ₃] ⁺
76	100.0	[M - CH ₂ SH] ⁺

Experimental Protocols

The following are general experimental protocols for acquiring the spectral data presented above.

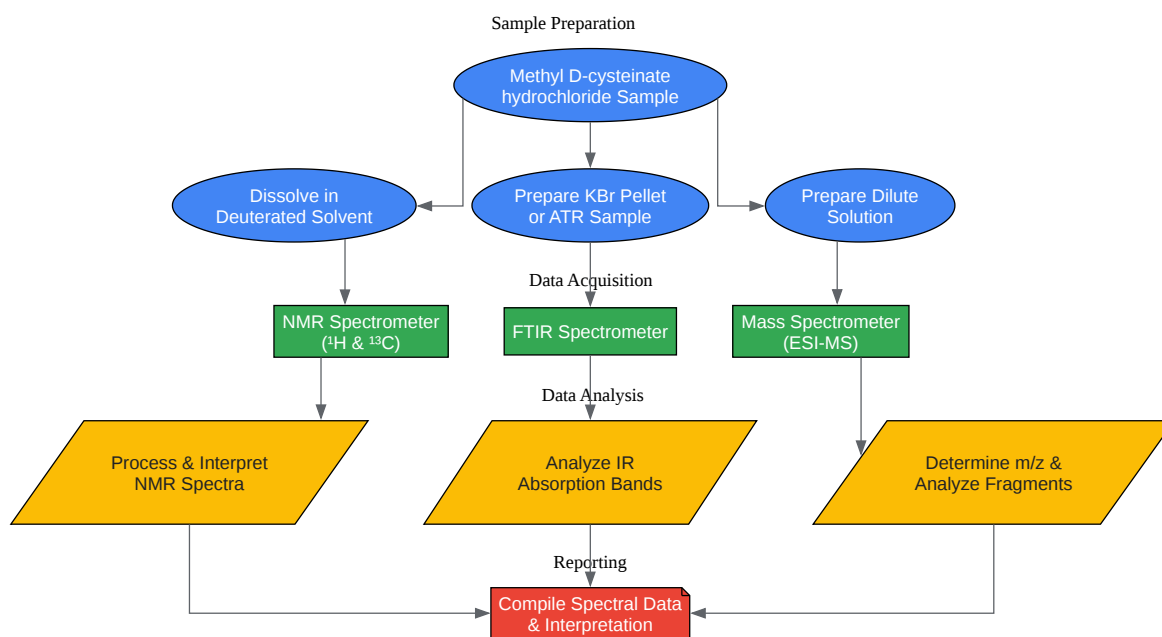
- Sample Preparation: Dissolve approximately 5-10 mg of **Methyl D-cysteinate hydrochloride** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Transfer the solution to an NMR tube.
- Instrument Parameters:
 - Spectrometer: A 300 MHz or higher field NMR spectrometer.
 - ¹H NMR:
 - Acquire a one-dimensional proton spectrum.
 - The spectral width should be sufficient to cover the expected chemical shift range (e.g., 0-10 ppm).
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
 - ¹³C NMR:
 - Acquire a proton-decoupled ¹³C spectrum.

- The spectral width should cover the expected range for carbon signals (e.g., 0-200 ppm).
- A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and setting the reference. For spectra recorded in D_2O , the residual water peak can be used for referencing.
- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of **Methyl D-cysteinate hydrochloride** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.
- Sample Preparation (ATR-FTIR):
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Place the KBr pellet or the ATR setup in the sample holder of the FTIR spectrometer.
 - Record the spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.
 - Collect a background spectrum of the empty sample compartment (or clean ATR crystal) to be subtracted from the sample spectrum.
- Sample Preparation: Prepare a dilute solution of **Methyl D-cysteinate hydrochloride** in a suitable solvent, such as a mixture of methanol and water.

- Instrumentation (Electrospray Ionization - ESI):
 - Ionization Mode: Positive ion mode is typically used for this compound.
 - Infusion: Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.
 - Mass Analyzer: A variety of mass analyzers can be used, such as a time-of-flight (TOF) or quadrupole analyzer.
- Data Acquisition:
 - Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and expected fragment ions.
 - For fragmentation studies (MS/MS), select the molecular ion (or a protonated adduct) as the precursor ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of **Methyl D-cysteinate hydrochloride**.



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Caption: Workflow for the spectral analysis of **Methyl D-cysteinate hydrochloride**.

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